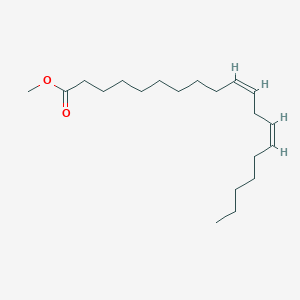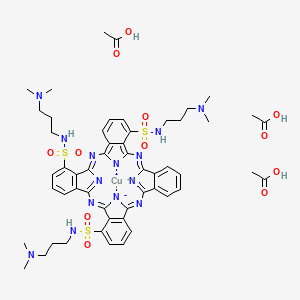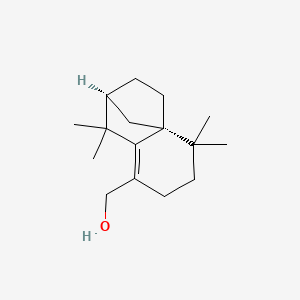
DELTA 10 CIS-13 NONADECADIENOIC ACID METHYL ESTER
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of DELTA 10 CIS-13 NONADECADIENOIC ACID METHYL ESTER typically involves the esterification of 10,13-nonadecadienoic acid with methanol. This reaction is catalyzed by an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to its methyl ester .
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the continuous esterification of 10,13-nonadecadienoic acid with methanol in the presence of an acid catalyst. The reaction mixture is then subjected to distillation to separate the desired product from unreacted starting materials and by-products .
Análisis De Reacciones Químicas
Types of Reactions
DELTA 10 CIS-13 NONADECADIENOIC ACID METHYL ESTER undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding epoxides or hydroperoxides.
Reduction: It can be reduced to form saturated methyl esters.
Substitution: The double bonds in the compound can undergo substitution reactions with halogens or other electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.
Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst is commonly used.
Substitution: Halogens such as bromine or chlorine can be used under mild conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Epoxides, hydroperoxides.
Reduction: Saturated methyl esters.
Substitution: Halogenated derivatives.
Aplicaciones Científicas De Investigación
DELTA 10 CIS-13 NONADECADIENOIC ACID METHYL ESTER has a wide range of applications in scientific research:
Chemistry: It is used as a reference compound in the study of fatty acid methyl esters and their reactions.
Biology: It serves as a model compound for studying the metabolism of polyunsaturated fatty acids.
Medicine: Research into its potential anti-inflammatory and anti-cancer properties is ongoing.
Industry: It is used in the production of biodegradable lubricants and surfactants.
Mecanismo De Acción
The mechanism of action of DELTA 10 CIS-13 NONADECADIENOIC ACID METHYL ESTER involves its interaction with cellular membranes and enzymes. The compound can be incorporated into cell membranes, altering their fluidity and function. It can also be metabolized by enzymes such as lipoxygenases and cyclooxygenases, leading to the formation of bioactive metabolites that exert various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Methyl 9,12-octadecadienoate:
Methyl 11,14-eicosadienoate: Another polyunsaturated fatty acid methyl ester with a similar structure.
Uniqueness
DELTA 10 CIS-13 NONADECADIENOIC ACID METHYL ESTER is unique due to its specific double bond positions (10Z,13Z), which confer distinct chemical and biological properties. This makes it a valuable compound for studying the effects of polyunsaturated fatty acids with different double bond configurations .
Propiedades
IUPAC Name |
methyl (10Z,13Z)-nonadeca-10,13-dienoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H36O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22-2/h7-8,10-11H,3-6,9,12-19H2,1-2H3/b8-7-,11-10- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONAXJAJXYOYNTA-NQLNTKRDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC=CCCCCCCCCC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C\C/C=C\CCCCCCCCC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H36O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29204-30-6 | |
| Record name | Methyl 10,13-nonadecadienoate, (10Z,13Z)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029204306 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | METHYL 10,13-NONADECADIENOATE, (10Z,13Z)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0M4DA0W20B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1S,2R,3S,5S,6S,7S,8R)-1,6,8,9,10,11,11-Heptachloro-4-oxatetracyclo[6.2.1.02,7.03,5]undec-9-ene](/img/structure/B1516603.png)

![2-[[(2S)-2-[[(2S)-3-hydroxy-2-[[(2S)-2-[[(2S)-3-(1H-imidazol-5-yl)-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]acetic acid;2,2,2-trifluoroacetic acid](/img/structure/B1516607.png)

![D-Glutamine, N2-[(phenylmethoxy)carbonyl]-, 4-nitrophenyl ester](/img/structure/B1516624.png)




![methyl (1R,5S)-2-azabicyclo[3.1.0]hexane-1-carboxylate](/img/structure/B1516647.png)




